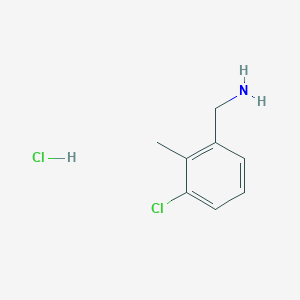

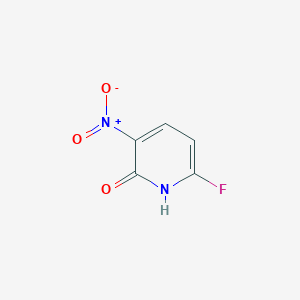

![molecular formula C10H10N2O B2967207 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 30247-64-4](/img/structure/B2967207.png)

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound . It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one are not explicitly mentioned in the search results .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a derivative of 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, specifically 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, has been studied using X-ray diffraction. This research provides insights into the planarity of the pyrido-pyrimidine moiety and its stabilization through hydrogen bonds and π-π interactions (Anthal, Dutt, Satti, Kant, & Gupta, 2014).

Synthesis and Catalysis

- Antibacterial Activity : A study explored the synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity against Gram-positive and Gram-negative bacteria (Narayana, Rao, & Rao, 2009).

- Catalysis in Synthesis : Research has demonstrated the use of Brønsted-acidic ionic liquid as a catalyst for the synthesis of pyrido[2,3-d]pyrimidine derivatives (Nia, Mamaghani, Tabatabaeian, Shirini, & Rassa, 2013). Additionally, an environmentally friendly method for constructing 4H-pyrido[1,2-a]pyrimidin-4-one has been developed using water as a solvent in the absence of a catalyst (Yan, Ma, Sun, Ma, Wang, Ren, & Huang, 2014).

Biological and Pharmaceutical Research

- Exploring Biological Properties : Methylation of the pyridine moiety of the molecule and its impact on analgesic properties has been examined, focusing on the biological properties of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

- Synthesis of Privileged Backbones : A study showcased the synthesis of a variety of 4H-pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and β-oxo esters under solvent-free conditions, highlighting their potential in drug discovery (Roslan, Lim, Han, Chuah, & Jaenicke, 2015).

Novel Methodologies and Syntheses

- Halogenated Derivatives : Research has been conducted on synthesizing halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, exploring various reaction processes and intermediate compounds (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).

- Concise Synthesis of Rare Compounds : The development of a new strategy for synthesizing substituted pyrido[1,2-a]pyrimidin-2-ones, which are pharmaceutically interesting, has been reported. This method involves acylation of lithium amide bases of 2-aminopyridines (Alanine, Galloway, Bartlett, Ciardiello, McGuire, & Spring, 2016).

properties

IUPAC Name |

2,8-dimethylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-12-9(5-7)11-8(2)6-10(12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSBLIOCWDIEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2C=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

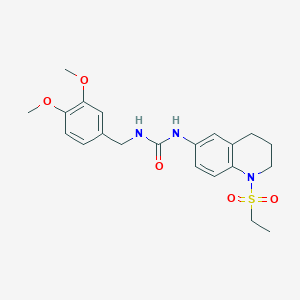

![5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2967126.png)

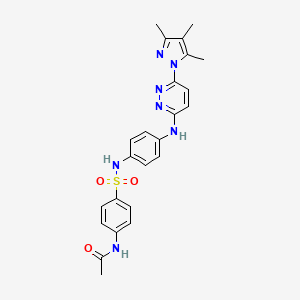

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)

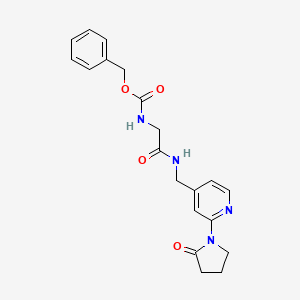

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)

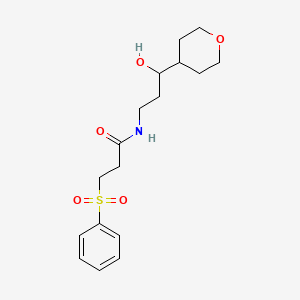

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)

![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)

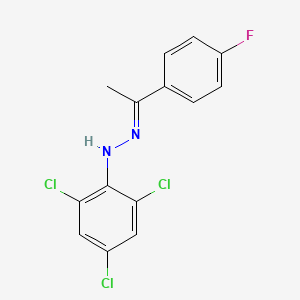

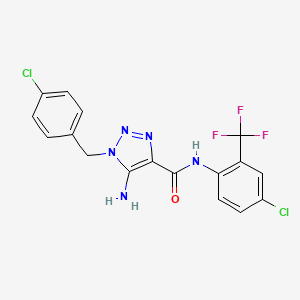

![2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2967145.png)